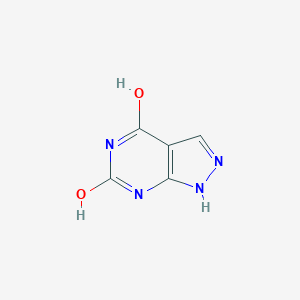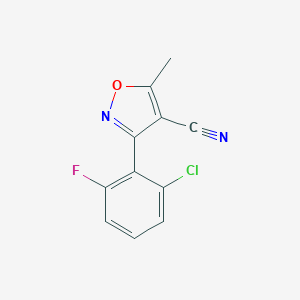![molecular formula C10H19N B066747 (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine CAS No. 176486-94-5](/img/structure/B66747.png)
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine is a complex organic compound with the molecular formula C10H19N and a molecular weight of 153.27 g/mol . This compound is known for its unique structural features, which include a cyclopenta[c]pyridine skeleton with octahydro and dimethyl substitutions. It is a part of a broad spectrum of bioactive natural products and has significant potential in various scientific research fields .
Métodos De Preparación
The synthesis of (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine involves a highly diastereoselective strategy. One of the notable methods includes a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs. These motifs can furnish the desired compound with excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .
Análisis De Reacciones Químicas
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include palladium catalysts, gold catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:
Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl-, (4α,4aα,7α,7aα)-: This compound shares a similar cyclopenta structure but differs in its functional groups and substitutions.
Nor-α-skytanthine: Another compound with a similar skeleton but different substituents.
Propiedades
Número CAS |
176486-94-5 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8-,9+,10+/m0/s1 |
Clave InChI |
XFDFLVUGOJZRPW-AXTSPUMRSA-N |
SMILES |
CC1CCC2C1CNCC2C |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@H]1CNC[C@@H]2C |
SMILES canónico |
CC1CCC2C1CNCC2C |
Sinónimos |
1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)









